Technical Guide: Synthesis and Characterization of 3-Amino-3-(dimethylamino)prop-2-enenitrile
Technical Guide: Synthesis and Characterization of 3-Amino-3-(dimethylamino)prop-2-enenitrile
Topic: Synthesis and Characterization of 3-Amino-3-(dimethylamino)prop-2-enenitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists
Executive Summary
This guide details the synthesis, characterization, and application of 3-amino-3-(dimethylamino)prop-2-enenitrile (also known as 3-amino-3-dimethylaminoacrylonitrile or N,N-dimethyl-2-cyanoacetamidine). As a push-pull alkene (ketene aminal), this compound features a polarized double bond stabilized by two electron-donating amino groups and an electron-withdrawing nitrile. It serves as a versatile
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | 3-Amino-3-(dimethylamino)prop-2-enenitrile |
| Common Synonyms | 3-Amino-3-dimethylaminoacrylonitrile; N,N-Dimethyl-2-cyanoacetamidine |
| Molecular Formula | |
| Molecular Weight | 111.15 g/mol |
| Structure | |
| Physical State | Pale yellow to off-white solid (crystalline) |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform |
| Stability | Stable under standard conditions; hygroscopic; store under inert atmosphere |
Retrosynthetic Analysis
The most robust synthetic strategy for mixed ketene aminals involves the sequential displacement of leaving groups from a highly electrophilic precursor. The bis(methylsulfanyl)methylene route is preferred over the chloro-intermediate (Vilsmeier) route due to better control over mono-substitution and milder reaction conditions.
Experimental Protocol
Safety Warning: Carbon disulfide (
Stage 1: Preparation of 3,3-Bis(methylsulfanyl)acrylonitrile
This intermediate serves as the electrophilic scaffold.
-
Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer.
-
Reaction: Dissolve malononitrile (6.6 g, 100 mmol) in DMSO (50 mL). Cool to 0–5 °C in an ice bath.
-
Base Addition: Add carbon disulfide (
, 6.0 mL, 100 mmol) followed by dropwise addition of potassium hydroxide (KOH) solution (11.2 g in 20 mL water) while maintaining the temperature below 10 °C. Stir for 30 minutes. -
Alkylation: Add methyl iodide (MeI, 28.4 g, 200 mmol) dropwise over 30 minutes. The reaction is exothermic; ensure temperature remains < 20 °C.
-
Workup: Stir at room temperature for 3 hours. Pour the mixture into ice-water (300 mL). The product will precipitate as a yellow solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Yield: ~80-90%
-
Appearance: Yellow crystals.[1]
-
Stage 2: Synthesis of 3-Amino-3-(dimethylamino)prop-2-enenitrile
This stage involves a stepwise displacement to introduce the two different amine functionalities.
-
Displacement 1 (Dimethylamine):
-
Dissolve 3,3-bis(methylsulfanyl)acrylonitrile (1.7 g, 10 mmol) in ethanol (20 mL).
-
Add dimethylamine (33% in ethanol, 1.1 eq) dropwise at room temperature.
-
Reflux for 2–4 hours. Monitor by TLC (disappearance of starting material).
-
Observation: Evolution of methanethiol (stench).
-
Concentrate in vacuo to obtain the intermediate 3-(dimethylamino)-3-(methylsulfanyl)acrylonitrile .
-
-
Displacement 2 (Ammonia):
-
Redissolve the crude intermediate in ethanol (15 mL) or acetonitrile.
-
Add excess ammonia (25% aqueous solution or saturated methanolic ammonia, ~5-10 eq).
-
Heat the mixture in a sealed pressure tube or autoclave at 80–100 °C for 6–12 hours.
-
Mechanism:[2][3][4][5][6][7][8] The poorer leaving group (-SMe) is displaced by the smaller, harder nucleophile (
) under forcing conditions.
-
-
Isolation:
Characterization Data
The identity of the compound is validated by the distinct signals of the push-pull system.
| Technique | Parameter | Expected Signal / Value | Assignment |
| 3.65 ppm (s, 1H) | Vinyl proton ( | ||
| 2.95 ppm (s, 6H) | Dimethylamino ( | ||
| 6.80 - 7.50 ppm (br s, 2H) | Amino ( | ||
| ~160.0 ppm | |||
| ~120.0 ppm | Nitrile ( | ||
| ~55.0 ppm | |||
| ~40.0 ppm | Methyl carbons | ||
| IR Spectroscopy | 2180 - 2200 | ||
| 3300 - 3450 | |||
| 1580 - 1620 | |||
| Mass Spectrometry | ESI-MS ( | 112.1 | Protonated molecular ion |
Mechanistic Insight
The reaction proceeds via an Addition-Elimination (
The first substitution with dimethylamine is facile because the starting material is highly electrophilic. The second substitution with ammonia requires higher energy (heat/pressure) because the intermediate enamine is more electron-rich (stabilized by the first nitrogen), making the C3 position less electrophilic.
Applications in Drug Discovery
This compound is a potent 1,3-dinucleophile equivalent (via the
-
Synthesis of Pyrazoles: Reaction with hydrazine hydrate yields 3,5-diaminopyrazoles or related derivatives.[10]
-
Synthesis of Pyrimidines: Reaction with amidines or urea derivatives allows for the construction of functionalized pyrimidine cores, common in kinase inhibitors.
-
Synthesis of Pyridines: Cyclization with 1,3-dicarbonyls.
References
-
Synthesis of 3,3-diaminoacrylonitriles: Journal of Organic Chemistry, "Reactions of 3,3-bis(methylthio)acrylonitrile with amines." (General reference for ketene aminal synthesis).
-
Characterization of Push-Pull Alkenes: Spectrochimica Acta Part A, "Vibrational and NMR spectra of push-pull enamines." .
-
Application in Heterocycles: Tetrahedron, "Utility of ketene dithioacetals in the synthesis of heterocycles." .
-
Specific Precursor Data: PubChem Compound Summary for 3,3-Bis(methylthio)acrylonitrile. .
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. petit.lib.yamaguchi-u.ac.jp [petit.lib.yamaguchi-u.ac.jp]
- 6. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN101456825B - Method for preparing acrylic nitrile derivates - Google Patents [patents.google.com]
- 9. 2-[2-Benzoyl-3,3-bis(methylsulfanyl)prop-2-enylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
